(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.: 1289388-38-0
VCID: VC0172424
InChI: InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
SMILES: CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2
Molecular Formula: C8H10ClN3O2S
Molecular Weight: 247.697

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine

CAS No.: 1289388-38-0

Cat. No.: VC0172424

Molecular Formula: C8H10ClN3O2S

Molecular Weight: 247.697

* For research use only. Not for human or veterinary use.

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine - 1289388-38-0

Specification

CAS No. 1289388-38-0
Molecular Formula C8H10ClN3O2S
Molecular Weight 247.697
IUPAC Name 6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine
Standard InChI InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12)
Standard InChI Key JBYMPSWTDHJVFO-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2

Introduction

The compound (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a pyrimidine derivative characterized by a cyclopropyl amine substitution at the 4th position and a methanesulfonyl group at the 2nd position. It also features a chlorine atom at the 6th position, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Base Pyrimidine Formation: Pyrimidine derivatives are synthesized through condensation reactions involving urea or amidines with β-dicarbonyl compounds.

  • Functionalization: The methanesulfonyl group is introduced via sulfonation reactions, while the cyclopropyl amine group is added through nucleophilic substitution.

  • Chlorination: The chlorine atom is incorporated using chlorination reagents such as phosphorus oxychloride (POCl₃).

Applications

This compound's structural features suggest potential uses in:

  • Pharmaceutical Development: Pyrimidine derivatives are key scaffolds in drug discovery due to their biological activity, including antiviral, anticancer, and antimicrobial properties.

  • Material Science: The compound's stability and reactivity make it suitable for polymer modification or as a precursor in advanced material synthesis.

Comparison with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amineC7H10ClN3O2S235.69Ethyl group instead of cyclopropyl
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amineC8H12ClN3O2S249.72Isopropyl substitution at the amine group

These analogues showcase how minor structural changes can significantly alter physical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator